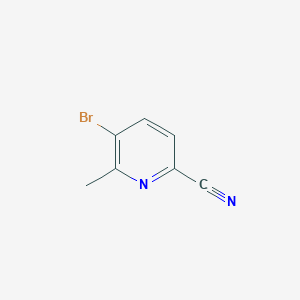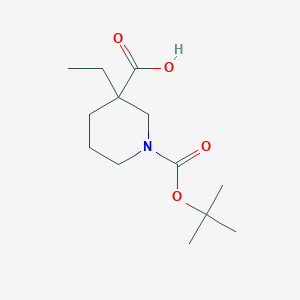
N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide
Descripción general
Descripción
N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide, also known as N-ACMB, is an organochlorine compound with a wide range of applications in scientific research. It has been used in many studies to investigate the biochemical and physiological effects of various compounds, as well as to explore the mechanisms of action of these compounds. The aim of
Aplicaciones Científicas De Investigación
Pharmacological Properties
Metoclopramide, a drug similar in structure to N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide, is used in gastro-intestinal diagnostics and for treating various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions in the small intestine, facilitates duodenal intubation and biopsy, and eases emergency endoscopy in upper gastro-intestinal hemorrhage. Metoclopramide also promotes gastric emptying prior to anesthesia, but its effects on gastric ulcer healing and duodenal ulcer relapse prevention are unproven (Pinder et al., 2012).
Neuroleptic Activity
Benzamides, including those structurally related to N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide, have been studied for their neuroleptic activity. Compounds in this category have shown potential as neuroleptics, exhibiting inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).
Cytotoxic Activity
Compounds structurally related to N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide, like 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile, have been synthesized and tested for cytotoxic activity against various human cancer cell lines. These compounds have shown promising cytotoxic activities (El Gaafary et al., 2021).
Poly(ADP-ribose) Synthetase Inhibition
Benzamides substituted in the 3-position, which are chemically similar to N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide, have been identified as potent inhibitors of poly(ADP-ribose) synthetase. Some of these compounds are competitive inhibitors with low Ki values, suggesting potential therapeutic applications (Purnell & Whish, 1980).
Material Science Applications
Aromatic polyamides containing s-triazine rings, which could be chemically related to N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide, have been synthesized and characterized. These polyamides show promising properties for material science applications, including good solubility in polar solvents and thermal stability (Sagar et al., 1997).
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-8-9-22-13-5-2-11(3-6-13)16(20)19-12-4-7-14(17)15(18)10-12/h2-7,10H,8-9,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPIEYAZQGOHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B1531180.png)
![2-[(1-Methylindole-2-carbonyl)amino]acetic acid](/img/structure/B1531183.png)
![Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1531184.png)





![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)


![2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1531201.png)
![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)
